Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate
Description
Properties
CAS No. |
26759-51-3 |
|---|---|
Molecular Formula |
C11H11NO6S |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3 |
InChI Key |
PJPCSHBTNKBEBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 2-Nitro-5-mercaptoaniline Derivatives
A key precursor is 2-nitro-5-mercaptoaniline or related mercapto-substituted nitrobenzoates. According to patent CN108299259B, 2-nitro-5-mercaptoaniline is reacted with halogenated benzenes (e.g., chlorobenzene) in the presence of potassium carbonate under reflux conditions (130–135 °C) in an inert atmosphere (nitrogen) to form 2-nitro-5-thiophenylaniline intermediates with yields up to 95.4%.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-nitro-5-mercaptoaniline, K2CO3, chlorobenzene, reflux 130-135 °C, N2 atmosphere | Formation of 2-nitro-5-thiophenylaniline | 95.4 |
Thioether Formation via Reaction with Methyl 2-Methoxyacetate
The 2-nitro-5-thiophenylaniline intermediate is then reacted with methyl 2-methoxyacetate at elevated temperatures (120–130 °C) under nitrogen atmosphere for 5–7 hours. This step installs the (2-methoxy-2-oxoethyl)thio substituent via nucleophilic substitution or acylation, yielding the desired methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate derivative.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 2 | 2-nitro-5-thiophenylaniline, methyl 2-methoxyacetate, 120-130 °C, N2, 5-7 h | Formation of this compound | 45–95.5 (varies by scale and solvent) |
Reaction Conditions and Optimization
- Inert Atmosphere: Nitrogen purging is critical to prevent oxidation of thiol intermediates and ensure clean thioether formation.
- Temperature Control: Reflux temperatures between 120–135 °C optimize reaction rates without decomposing sensitive groups.
- Solvent Choice: Chlorobenzene or bromobenzene are preferred halogenated solvents for the initial substitution; methyl 2-methoxyacetate serves both as reagent and solvent in the acylation step.
- Workup: Cooling the reaction mixture to 0–5 °C and adding n-hexane or other alkanes facilitates crystallization and purification of the product.
- Purification: Filtration and washing of precipitated crystals yield high-purity products (up to 99% purity reported).
Data Table Summarizing Preparation Steps
| Step No. | Reaction | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of 2-nitro-5-thiophenylaniline | 2-nitro-5-mercaptoaniline, K2CO3, chlorobenzene, N2 | 130–135 | 3–5 | 80–95 | Reflux, inert atmosphere |
| 2 | Thioether formation with methyl 2-methoxyacetate | 2-nitro-5-thiophenylaniline, methyl 2-methoxyacetate, N2 | 120–130 | 5–8 | 45–95 | Stirring, inert atmosphere |
| 3 | Optional reduction to amino derivative | Iron/nickel catalyst, ethanol, H2, N2 | 20–30 | 20 | 85 | Hydrogenation under pressure |
Research Findings and Analysis
- The preparation method is robust, with high yields and purity achievable by controlling reaction parameters such as temperature, atmosphere, and reagent ratios.
- The use of methyl 2-methoxyacetate as both reagent and solvent simplifies the process and enhances the efficiency of the thioether bond formation.
- The nitro group remains stable under the reaction conditions, allowing selective functionalization without reduction or side reactions.
- Crystallization induced by cooling and addition of non-polar solvents (e.g., n-hexane) is effective for product isolation and purification.
- The method is scalable and adaptable for industrial synthesis due to straightforward reaction setup and common reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic substitution reactions under specific conditions. For example:
-
Reaction with thiols : In a study involving analogous disulfide-containing compounds, S<sub>N</sub>2 mechanisms were observed, where thiolates attack electrophilic sulfur centers. This reaction liberates fluorescent byproducts (e.g., EDANS) via disulfide bond cleavage .
-
Kinetics : Second-order rate constants () for thiol-dependent substitutions range from 0.11 M<sup>−1</sup>s<sup>−1</sup> (for DTT) to slower rates with sterically hindered thiols like glutathione (GSH) .
| Reagent | Conditions | Product | (M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| DL-Dithiothreitol | pH 7.4, 25°C | EDANS fluorescence release | 0.11 |
| Cysteine | Phosphate buffer, 37°C | Thiolate adduct | 0.09 |
Reduction of the Nitro Group
The nitro (-NO<sub>2</sub>) group is reducible to an amine (-NH<sub>2</sub>) under catalytic hydrogenation or chemical reduction:
-
Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol yields the corresponding amine derivative.
-
Chemical reduction : SnCl<sub>2</sub>/HCl or Fe/HCl systems achieve selective reduction without affecting the thioether or ester groups .
Example :
Ester Hydrolysis
The methoxy ester groups undergo hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH/EtOH yields carboxylic acid derivatives.
-
Acidic hydrolysis : HCl/MeOH selectively cleaves the methyl ester while preserving the thioether .
| Condition | Reagent | Product |
|---|---|---|
| 1M NaOH, EtOH, Δ | -COOCH<sub>3</sub> → -COOH | 2-[(2-Methoxy-2-oxoethyl)thio]-5-nitrobenzoic acid |
| 6M HCl, MeOH, Δ | Partial hydrolysis | Mixed mono-ester derivatives |
Oxidation of the Thioether
The thioether can be oxidized to sulfoxide or sulfone derivatives:
-
Oxidizing agents : H<sub>2</sub>O<sub>2</sub> or mCPBA in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .
-
Selectivity : Controlled stoichiometry determines the oxidation state (sulfoxide vs. sulfone).
Example :
Electrophilic Aromatic Substitution
The nitro group directs electrophilic substitution to the meta position, but steric and electronic effects modulate reactivity:
-
Bromination : Requires FeBr<sub>3</sub> as a catalyst, yielding mono-brominated products at the para position relative to the thioether .
-
Nitration : Further nitration is hindered due to the existing nitro group’s deactivating effect.
Interaction with Biological Thiols
In biochemical contexts, the compound reacts with cellular thiols (e.g., cysteine residues):
-
Mechanism : Thiolate anions nucleophilically displace the thioether sulfur, forming disulfide bonds .
-
Applications : This reactivity is exploited in prodrug designs for targeted drug release .
Computational Insights
DFT studies reveal that the nitro group’s electron-withdrawing nature increases the electrophilicity of the sulfur atom, facilitating nucleophilic attacks . Steric hindrance from the methoxy-oxoethyl group slightly moderates reactivity.
Key Findings from Diverse Sources:
-
Thiol-specific reactivity distinguishes this compound from simpler aromatic esters, enabling applications in bioorthogonal chemistry .
-
Steric effects govern selectivity in substitution reactions, as seen in reduced activity with bulky thiols like GSH .
-
Electronic effects from the nitro group enhance electrophilic substitution at specific positions, validated by SAR studies .
Scientific Research Applications
The compound contains a nitro group and a thioether moiety, which contribute to its reactivity and potential biological activity. The presence of the methoxy and carbonyl groups enhances its solubility and interaction with biological targets.
Organic Synthesis
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can be further modified for specific applications. Its reactivity allows it to participate in substitution reactions, making it valuable in creating complex organic molecules.
Research has indicated that this compound possesses potential biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : The nitro group can undergo bioreduction, leading to reactive intermediates that may modulate inflammatory pathways.
Pharmaceutical Development
The compound is being explored for its potential as a precursor in drug development. Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases. For example, derivatives of this compound have been investigated for their efficacy against cancer cells.
Case Study 1: Antimicrobial Activity
A study published in Chemistry & Biology demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of the thioether group in enhancing the compound's interaction with bacterial membranes.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar nitro compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and ester functionalities also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Methyl 2-(Methylthio)-5-nitrobenzoate
- Molecular Formula: C₉H₈NO₄S (vs. C₁₁H₁₁NO₆S for the target compound).
- Substituents : Methylthio (-SMe) at position 2 instead of the extended thioether chain.
- Key Differences :
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its commercial availability .
2.2. 2-Nitro-5-thiobenzoic Acid (TNB)
- Molecular Formula: C₇H₅NO₄S (carboxylic acid vs. methyl ester).
- Substituents : Free thiol (-SH) and nitro groups.
- Key Differences :
- Applications : Widely used in oxidative stress studies, contrasting with the target compound’s ester form, which is less reactive toward oxidants .
2.3. Methyl 2-Methoxy-5-nitrobenzoate
- Molecular Formula: C₉H₉NO₅ (vs. C₁₁H₁₁NO₆S for the target compound).
- Substituents : Methoxy (-OMe) instead of thioether.
- Key Differences: The methoxy group is a stronger electron donor than thioether, altering the aromatic ring’s electronic profile. Applications: Likely used in dye synthesis or as a photostabilizer due to its nitro and methoxy groups .
Data Table: Comparative Analysis
Biological Activity
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate, with the CAS number 26759-51-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H11NO6S
- Molecular Weight : 285.27 g/mol
- InChI Key : PJPCSHBTNKBEBS-UHFFFAOYSA-N
- LogP : 2.07
The compound features a nitro group and a thioether linkage, which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For example, derivatives containing nitro groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Antiproliferative Effects
Research has demonstrated that certain nitro-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that this compound may possess similar properties, potentially affecting pathways involved in tumor growth . The specific IC50 values for this compound remain to be fully elucidated through detailed assays.
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity Assays :
- Mechanistic Studies :
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO6S |
| Molecular Weight | 285.27 g/mol |
| Antimicrobial Activity (MIC) | 62.5 - 125 µg/mL |
| Antiproliferative Activity (IC50) | To be determined |
| LogP | 2.07 |
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate?
The compound can be synthesized via nucleophilic substitution or thiol-ester coupling. For example, reacting methyl 5-nitro-2-mercaptobenzoate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient . Safety protocols for handling reactive intermediates (e.g., thiols, bromoacetates) should follow guidelines for explosive or toxic reagents, as outlined in hazard assessments for similar syntheses .
Q. How can the purity of this compound be validated?
Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. The nitro and thioether groups produce distinct shifts: the aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while the methoxy groups resonate at δ ~3.8–4.0 ppm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 285.03 (C₁₁H₁₁NO₆S⁺) .
Q. What chromatographic methods are optimal for isolating intermediates during synthesis?
Thin-layer chromatography (TLC, silica gel 60 F₂₅₄) with UV visualization is used for reaction monitoring. For preparative isolation, flash chromatography (hexane:ethyl acetate, 3:1 to 1:2) or solid-phase extraction (SPE) with C18 cartridges effectively separates polar byproducts .
Advanced Research Questions
Q. How does the thioether linkage in this compound influence its stability under oxidative conditions?
The thioether group is susceptible to oxidation by hypochlorous acid (HOCl) or peroxides, forming sulfoxide or sulfone derivatives. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260–300 nm) under varying pH and oxidant concentrations are critical. For example, reaction with HOCl (1–10 mM) at pH 7.4 (phosphate buffer) generates sulfoxide within 30 minutes, as observed in analogous thioether systems .
Q. What strategies mitigate conflicting NMR data when characterizing steric effects in the nitrobenzoate core?
Dynamic NMR experiments (VT-NMR) resolve rotational barriers caused by steric hindrance between the nitro and thioether groups. For instance, coalescence temperatures for aromatic proton splitting reveal energy barriers (~12–15 kcal/mol), consistent with hindered rotation in ortho-substituted benzoates .
Q. How can computational methods predict the reactivity of the nitro group in electrophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect directs electrophiles to the para position relative to the thioether, validated by experimental nitration studies on similar scaffolds .
Q. What experimental designs optimize the compound’s application in biological assays (e.g., enzyme inhibition)?
Structure-activity relationship (SAR) studies require systematic substitution of the thioether or nitro group. For example, replacing the methoxyethyl group with a thiophene moiety (as in ) enhances binding to cysteine proteases. Assays should include negative controls (e.g., methyl benzoate derivatives) and LC-MS monitoring of hydrolytic stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of nitrobenzoate derivatives?
Conflicting solubility data (e.g., in DMSO vs. methanol) arise from polymorphic forms or residual solvents. X-ray crystallography (e.g., ) identifies dominant crystal packing modes, while thermogravimetric analysis (TGA) detects solvates. Standardizing recrystallization solvents (e.g., ethanol/water) ensures reproducibility .
Q. Why do kinetic studies on thioether oxidation yield variable rate constants?
Variability stems from differences in oxidant purity (e.g., HOCl concentration) and reaction conditions (e.g., buffer ionic strength). Controlled experiments using standardized HOCl (quantified iodometrically) and phosphate buffers (I = 0.1 M) minimize artifacts .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
Due to the nitro group’s explosive potential and thioether’s toxicity, use blast shields for high-temperature reactions and fume hoods for weighing. Waste disposal must follow EPA guidelines for nitroaromatics, with neutralization (e.g., NaHCO₃) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
